molecular formula C6H2BrClN2 B1446967 5-Bromo-4-chloropicolinonitrile CAS No. 1256790-41-6

5-Bromo-4-chloropicolinonitrile

Cat. No. B1446967
M. Wt: 217.45 g/mol
InChI Key: TXTOPSRIDSCHBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloropicolinonitrile is C6H2BrClN2 . The average mass is 217.451 Da and the monoisotopic mass is 215.908981 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

One study highlights the synthesis of related compounds through the diazotization process, demonstrating the versatility of halogenated picolinonitriles in chemical reactions. The process involves converting amino-pyrazole carboxylate esters to their corresponding desamino, chloro, bromo, iodo, and methylthio esters, showcasing the chemical reactivity and potential utility of 5-Bromo-4-chloropicolinonitrile in synthesizing a range of derivatives for further applications (Beck et al., 1987).

Materials Science

In the field of materials science, compounds structurally related to 5-Bromo-4-chloropicolinonitrile have been explored for their magnetic and conductive properties. For example, studies on bromo-substituted bisdiselenazolyl radicals, which share a similarity in halogenation patterns with 5-Bromo-4-chloropicolinonitrile, demonstrate how bromo- and chloro-substitutions influence the magnetic and conductive behavior of organic radicals. Such studies suggest potential applications in developing novel magnetic materials or semiconductors (Leitch et al., 2011).

Medicinal Chemistry

While direct applications in medicinal chemistry for 5-Bromo-4-chloropicolinonitrile were not highlighted in the provided abstracts, the methodologies and chemical transformations applicable to related compounds suggest potential in drug synthesis and the development of pharmacologically active molecules. For instance, the selective amination of polyhalopyridines indicates a pathway for modifying halogenated nitriles, potentially leading to the synthesis of novel drug candidates (Ji et al., 2003).

Safety And Hazards

5-Bromo-4-chloropicolinonitrile is classified as acutely toxic if ingested and can cause skin and eye irritation . It’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

5-bromo-4-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTOPSRIDSCHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloropicolinonitrile

CAS RN

1256790-41-6
Record name 5-bromo-4-chloropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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